![molecular formula C12H19BF4N6 B018628 4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline CAS No. 103749-26-4](/img/structure/B18628.png)
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is commonly used to measure cell viability and proliferation. It is widely used in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
MTT is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The reduction of MTT to formazan is an irreversible reaction, and the formazan product is insoluble in water. The formazan product can be solubilized in organic solvents such as DMSO or ethanol, and the absorbance of the solubilized formazan can be measured using a spectrophotometer.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect the viability or function of cells. The reduction of MTT to formazan is a metabolic process that occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in the sample. The solubilization of the formazan product in organic solvents does not affect the viability or function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a widely used and reliable assay for measuring cell viability and proliferation. It is easy to perform and requires minimal equipment. The results of MTT assays are reproducible and can be quantified using a spectrophotometer. However, MTT assays are not suitable for all types of cells and can be affected by certain compounds such as antioxidants and reducing agents.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One potential application is the use of MTT to evaluate the effects of nanoparticles on cells. Another potential application is the use of MTT to evaluate the efficacy of gene therapies. In addition, there is potential for the development of new tetrazolium salts that can be used in conjunction with MTT to provide more accurate and reliable results. Finally, the development of new methods for the solubilization of the formazan product could improve the sensitivity and accuracy of MTT assays.
Conclusion:
In conclusion, MTT is a widely used and reliable assay for measuring cell viability and proliferation. It is easy to perform and requires minimal equipment. The reduction of MTT to formazan is a metabolic process that occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in the sample. The solubilization of the formazan product in organic solvents does not affect the viability or function of cells. There are several future directions for the use of MTT in scientific research, including the evaluation of nanoparticles, gene therapies, and the development of new tetrazolium salts and solubilization methods.
Méthodes De Synthèse
MTT is synthesized by the reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and sodium nitrite. The reaction takes place in an acidic solution, and the product is purified by recrystallization. The yield of MTT is typically high, and the purity is greater than 99%.
Applications De Recherche Scientifique
MTT is widely used in scientific research to measure cell viability and proliferation. It is commonly used in assays to evaluate the cytotoxicity of compounds and to screen for potential drug candidates. MTT is also used to study the effects of environmental toxins on cells and to evaluate the efficacy of cancer treatments. In addition, MTT is used in microbiology to evaluate the effectiveness of antimicrobial agents.
Propriétés
Numéro CAS |
103749-26-4 |
|---|---|
Nom du produit |
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline |
Formule moléculaire |
C12H19BF4N6 |
Poids moléculaire |
334.1240728 |
Nom IUPAC |
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N6/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4/h5-9,12H,1-4H3 |
Clé InChI |
XIBATKAFQWPLMT-UHFFFAOYSA-N |
SMILES |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)C)C |
SMILES canonique |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)C)C |
Synonymes |
5-[[4-(dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



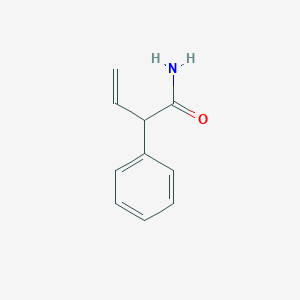
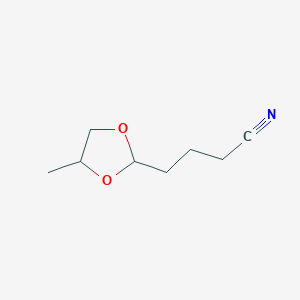
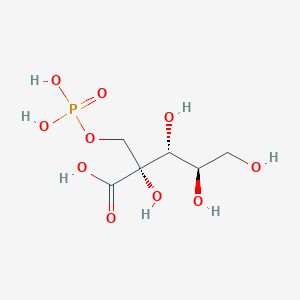
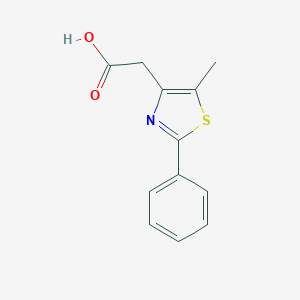

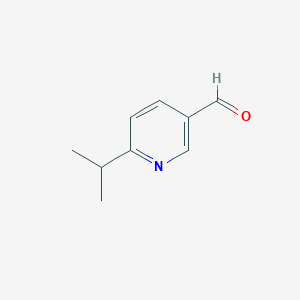
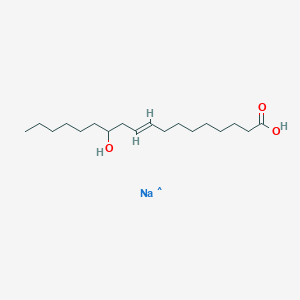

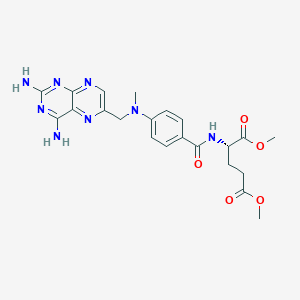
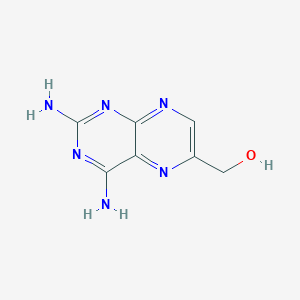


![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
